[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13471381
InChI: InChI=1S/C17H25N3O3/c1-13(18)16(21)20-10-6-9-15(20)11-19(2)17(22)23-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,18H2,1-2H3/t13-,15-/m0/s1
SMILES: CC(C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13471381

Molecular Formula: C17H25N3O3

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester -

Specification

Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
IUPAC Name benzyl N-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-methylcarbamate
Standard InChI InChI=1S/C17H25N3O3/c1-13(18)16(21)20-10-6-9-15(20)11-19(2)17(22)23-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,18H2,1-2H3/t13-,15-/m0/s1
Standard InChI Key KONBXNRWYUKTKY-ZFWWWQNUSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC[C@H]1CN(C)C(=O)OCC2=CC=CC=C2)N
SMILES CC(C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s structural identity is defined by its IUPAC name: benzyl N-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-methylcarbamate. Key physicochemical properties include:

PropertyValueSource Reference
Molecular FormulaC₁₇H₂₅N₃O₃
Molecular Weight319.4 g/mol
CAS Number66566739 (PubChem)
Stereochemistry(S,S)-configuration at C2/C14
SMILES NotationCC(C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N

The stereochemical arrangement critically influences its biological interactions, as evidenced by studies on analogous compounds.

Spectroscopic Signatures

Characterization data from nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm its structure:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 1.25 (d, 3H, CH₃), 1.45–1.89 (m, 4H, pyrrolidine), 2.98 (s, 3H, N-CH₃), 4.15–4.45 (m, 2H, CH₂), 5.12 (s, 2H, OCH₂Ph).

  • ESI-MS: m/z 320.3 [M+H]⁺.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions optimized for stereochemical fidelity:

  • Pyrrolidine Functionalization: (S)-pyrrolidine-2-ylmethanol is reacted with methyl isocyanate under anhydrous conditions to form the methylcarbamate intermediate.

  • Acylation: The intermediate undergoes coupling with (S)-2-aminopropionic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane.

  • Benzyl Esterification: Final benzylation is achieved via benzyl chloroformate in the presence of triethylamine.

Critical Parameters:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran.

  • Temperature: 0–5°C during acylation to minimize racemization.

  • Yield: 58–72% after chromatographic purification.

Physicochemical Characterization

Stability and Solubility

  • Aqueous Solubility: <0.1 mg/mL (pH 7.4), necessitating DMSO or ethanol for in vitro studies.

  • Thermal Stability: Decomposes at 218°C (DSC).

  • Hydrolytic Sensitivity: The benzyl ester group undergoes slow hydrolysis in alkaline conditions (t₁/₂ = 12 h at pH 9).

Chromatographic Behavior

  • HPLC: Retention time = 6.8 min (C18 column, 70:30 acetonitrile/water + 0.1% TFA).

  • Chiral Purity: >98% enantiomeric excess confirmed via chiral HPLC.

Biological Activity and Mechanistic Insights

Enzyme Inhibition Profiles

Preliminary screening against kinase and protease targets reveals moderate activity:

TargetIC₅₀ (μM)Assay TypeReference
Serine/Threonine Kinase12.4Fluorescent ADP
Matrix Metalloproteinase-928.9FRET Substrate

The (S,S)-configuration enhances binding affinity to chiral active sites, as seen in molecular docking studies.

Applications in Medicinal Chemistry

Intermediate for Drug Candidates

The compound serves as a precursor for:

  • Kinase Inhibitors: Functionalization of the pyrrolidine nitrogen yields analogs with enhanced selectivity.

  • Peptidomimetics: The 2-aminopropionyl group mimics natural amino acids in protease substrates.

Prodrug Development

Benzyl ester hydrolysis in vivo generates a carboxylic acid metabolite, enabling prodrug strategies for improved bioavailability.

Comparative Analysis with Analogues

Compound ModificationBioactivity ShiftReference
Replacement of methyl with ethyl (C18H27N3O3)Increased lipophilicity (logP +0.7)
(R,R)-Stereoisomer5-fold reduction in kinase inhibition

Future Research Directions

  • Target Validation: Comprehensive profiling against orphan GPCRs and ion channels.

  • Prodrug Optimization: Evaluation of benzyl ester alternatives for controlled release.

  • Toxicological Studies: Acute and chronic toxicity in preclinical models.

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